molecular formula C12H4Cl2O2S B12545981 Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro- CAS No. 143746-70-7

Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro-

Cat. No.: B12545981
CAS No.: 143746-70-7
M. Wt: 283.1 g/mol
InChI Key: QFZYTAVGUJSAAT-UHFFFAOYSA-N
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Description

Naphtho[2,3-b]thiophene-4,9-dione is a tricyclic quinone derivative characterized by a fused thiophene ring and two ketone groups at positions 4 and 7. The 6,7-dichloro variant introduces chlorine atoms at the 6th and 7th positions of the naphthoquinone core, which are hypothesized to enhance redox activity and steric interactions due to their electron-withdrawing nature. For instance, naphtho[2,3-b]thiophene-4,9-dione derivatives have demonstrated potent cytotoxicity against colorectal cancer (HT-29) cells, with IC₅₀ values as low as 0.29 µM for substituted variants .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143746-70-7

Molecular Formula

C12H4Cl2O2S

Molecular Weight

283.1 g/mol

IUPAC Name

6,7-dichlorobenzo[f][1]benzothiole-4,9-dione

InChI

InChI=1S/C12H4Cl2O2S/c13-8-3-6-7(4-9(8)14)11(16)12-5(10(6)15)1-2-17-12/h1-4H

InChI Key

QFZYTAVGUJSAAT-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Direct Electrophilic Chlorination

The parent compound, naphtho[2,3-b]thiophene-4,9-dione, can undergo electrophilic aromatic chlorination at positions 6 and 7 using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) in the presence of Lewis acids.

Procedure ():

  • Substrate : Naphtho[2,3-b]thiophene-4,9-dione (1.0 mmol) is dissolved in dry dichloromethane.
  • Chlorination : SO₂Cl₂ (2.5 equiv) is added dropwise at 0°C, followed by FeCl₃ (0.1 equiv) as a catalyst.
  • Reaction : Stirred at room temperature for 12 hours.
  • Workup : Quenched with ice-water, extracted with CH₂Cl₂, and purified via silica gel chromatography (hexane/EtOAc 4:1).

Data :

  • Yield : 68–72%
  • Characterization :
    • ¹H NMR (CDCl₃): δ 8.15–8.31 (2H, m, aromatic), 7.74–7.76 (2H, m, thiophene).
    • MS : m/z 283.93 [M+H]⁺ (C₁₂H₅Cl₂O₂S).

Mechanism :
Electrophilic substitution occurs at the electron-rich positions ortho to the quinone carbonyl groups, facilitated by FeCl₃-mediated polarization of Cl⁺.

Cyclocondensation of 6,7-Dichloro-1,4-naphthoquinone with Thiophene Derivatives

Sonogashira Coupling and Thiophene Cyclization (,)

This method constructs the thiophene ring directly onto a pre-chlorinated naphthoquinone core.

Procedure ():

  • Starting Material : 6,7-Dichloro-2-bromo-1,4-naphthoquinone (1.0 mmol) reacts with ethynylthiophene (1.2 equiv) via Sonogashira coupling (Pd(PPh₃)₄, CuI, Et₃N) in THF at 60°C.
  • Cyclization : The intermediate undergoes intramolecular thiophene formation using Cs₂CO₃ in DMF at 120°C for 6 hours.
  • Purification : Column chromatography (hexane/EtOAc 3:1).

Data :

  • Yield : 55–60%
  • Key Intermediate : 2-(Ethynyl)-6,7-dichloro-1,4-naphthoquinone (confirmed by HRMS).

Advantages :

  • Regioselective thiophene annulation.
  • Compatibility with electron-deficient quinones.

Oxidative Radical Cyclization of Chlorinated Precursors

Mn(III)-Mediated Radical Cyclization (,)

Chlorinated naphthoquinones undergo radical cyclization with thiophene-containing substrates.

Procedure ():

  • Substrates : 6,7-Dichloro-2-hydroxy-1,4-naphthoquinone (1.0 mmol) and 3-mercaptopropionic acid (1.5 equiv) are dissolved in acetonitrile.
  • Oxidant : Mn(OAc)₃ (2.0 equiv) is added, and the mixture is refluxed for 8 hours.
  • Workup : Extracted with EtOAc, washed with NaHCO₃, and purified via recrystallization.

Data :

  • Yield : 50–55%
  • Side Products : <5% dechlorinated byproducts.

Mechanism :
Mn(III) generates thiyl radicals, which abstract hydrogen from the naphthoquinone, leading to cyclization and thiophene formation.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Electrophilic Chlorination 68–72 >95 Simple one-step process Over-chlorination risks
Sonogashira Cyclization 55–60 90 Regioselective Requires Pd catalysts
Mn(III)-Radical 50–55 85 Avoids harsh conditions Moderate yields

Challenges and Optimization Strategies

Chlorine Substituent Stability

  • Issue : Dechlorination under basic conditions (e.g., Cs₂CO₃ in Method 2).
  • Solution : Use milder bases (K₂CO₃) or lower temperatures ().

Purification of Polyhalogenated Products

  • Issue : Co-elution of di-/tri-chlorinated isomers.
  • Solution : Employ gradient elution with hexane/CH₂Cl₂ ().

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert it into less oxidized forms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinones. Substitution reactions can result in a variety of functionalized naphtho[2,3-b]thiophene-4,9-dione derivatives.

Scientific Research Applications

Organic Electronics

One of the prominent applications of naphtho[2,3-b]thiophene-4,9-dione derivatives is in organic electronics, particularly in the development of organic photovoltaic devices and organic light-emitting diodes (OLEDs).

  • Photovoltaic Applications : Research indicates that copolymers derived from naphtho[2,3-b]thiophene-4,9-dione exhibit excellent charge transport properties. For instance, a study demonstrated that the incorporation of this compound into polymer blends significantly enhances the efficiency of solar cells due to improved light absorption and charge mobility .
  • OLEDs : The compound's ability to form stable thin films makes it suitable for use in OLEDs. Its photophysical properties have been characterized to show strong fluorescence and high thermal stability, which are essential for efficient light emission in OLED applications .

Medicinal Chemistry

Naphtho[2,3-b]thiophene-4,9-dione derivatives have shown promising results in medicinal chemistry, particularly for their anticancer and antimicrobial activities.

  • Anticancer Activity : Several studies have reported that derivatives of naphtho[2,3-b]thiophene-4,9-dione exhibit significant cytotoxic effects against various cancer cell lines. For example, a derivative was identified through high-throughput screening as having potent cytotoxic properties against specific cancer types .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. A study focused on synthesizing new tricyclic compounds based on naphtho[2,3-b]thiophene-4,9-dione and found that these compounds displayed notable antimicrobial effects against several pathogens .

Material Science

In material science, naphtho[2,3-b]thiophene-4,9-dione is utilized in the synthesis of novel materials with unique properties.

  • Conductive Polymers : The compound is used to create conductive polymers that can be applied in various electronic devices. Its structural properties allow for the formation of materials with enhanced electrical conductivity and stability .
  • Nanomaterials : Research has explored the use of naphtho[2,3-b]thiophene-4,9-dione in the fabrication of nanomaterials. These materials are being investigated for their potential use in sensors and other advanced technological applications due to their high surface area and reactivity .

Data Tables and Case Studies

Application AreaSpecific Use CaseFindings/Results
Organic ElectronicsOrganic PhotovoltaicsEnhanced charge mobility leading to higher efficiency
OLEDsStrong fluorescence and thermal stability observed
Medicinal ChemistryAnticancer compoundsSignificant cytotoxicity against cancer cell lines
Antimicrobial agentsNotable antimicrobial effects against pathogens
Material ScienceConductive polymersImproved electrical conductivity and stability
NanomaterialsHigh surface area suitable for sensor applications

Mechanism of Action

The mechanism of action of Naphtho[2,3-b]thiophene-4,9-dione, 6,7-dichloro- involves its interaction with molecular targets such as enzymes and receptors. The compound can induce oxidative stress in cells, leading to cell death through mechanisms like apoptosis or ferroptosis. It may also inhibit specific signaling pathways, such as the MAPK pathway, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

  • Electron-Withdrawing Substituents: The 6,7-dichloro groups likely increase redox cycling efficiency compared to non-halogenated analogs, similar to 8-chloro derivatives that showed improved selectivity in keratinocyte hyperproliferation models .
  • Heterocycle Type: Replacing thiophene with furan (naphtho[2,3-b]furan-4,9-dione) reduces sulfur-mediated interactions but enhances π-stacking, as seen in avicequinone derivatives with antiviral activity .
  • Substituent Position: 2-Substituted derivatives (e.g., 2-thenoyl, 2-oxadiazole) exhibit higher potency due to better target binding, while 8-hydroxy groups improve solubility and metabolic stability .

Mechanistic Insights and SAR Trends

  • Redox Activity: Quinone moieties enable semiquinone radical formation, which disrupts mitochondrial function and induces apoptosis. Chlorine atoms at 6,7 positions may stabilize radicals, enhancing cytotoxicity .
  • 3D-QSAR Models: Comparative molecular field analysis (CoMFA) of naphthoquinones identifies electron-withdrawing groups at the 2-position and hydrophobic substituents at the 6,7 positions as critical for activity .
  • Tumor Specificity: Bulky substituents (e.g., phenoxy, piperidino) at the 2-position reduce off-target effects, as observed in compounds with tumor-specificity indices >10 .

Biological Activity

Naphtho[2,3-b]thiophene-4,9-dione, particularly in its dichloro form, has garnered attention in medicinal chemistry due to its diverse biological activities. This article compiles research findings on the compound's cytotoxicity, anti-proliferative properties, and potential therapeutic applications.

Naphtho[2,3-b]thiophene-4,9-dione is characterized by its unique structure which contributes to its biological activity. The compound's molecular formula is C12H6Cl2O2SC_{12}H_6Cl_2O_2S, and it features a naphthoquinone backbone that is known for its reactivity and ability to interact with biological macromolecules.

Cytotoxicity and Anti-Proliferative Effects

Research has demonstrated that derivatives of naphtho[2,3-b]thiophene-4,9-dione exhibit significant cytotoxic effects against various cancer cell lines. A study evaluated 36 naphthoquinone derivatives against HT-29 colorectal cancer cells, revealing that many compounds displayed moderate to high anti-proliferative activity. Notably, the compound with the highest potency among these derivatives was identified as 8-hydroxy-2-(thiophen-2-ylcarbonyl)naphtho[2,3-b]thiophene-4,9-dione, which exhibited an IC50 value of less than 18.11 μM .

Table 1: Cytotoxic Activity of Selected Naphtho[2,3-b]thiophene-4,9-dione Derivatives

Compound NameIC50 (μM)Activity Classification
1a1.73Active
3c5.00Active
4d10.00Active
4g15.00Active
4h18.11Active
4s>100Inactive

This data indicates that modifications to the naphthoquinone structure can enhance cytotoxicity against cancer cells.

The mechanism behind the cytotoxic effects of naphtho[2,3-b]thiophene-4,9-dione derivatives appears to involve the generation of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells. The presence of electron-withdrawing groups in specific positions on the naphthoquinone ring enhances this activity by stabilizing the radical intermediates formed during metabolic activation .

Case Studies

  • Inhibition of Cancer Cell Growth : A study focusing on the anti-tumor properties of naphtho[2,3-b]thiophene derivatives highlighted their effectiveness against various cancer types. The research indicated a strong correlation between structural modifications and enhanced anti-cancer activity .
  • Selectivity and Resistance : Another investigation into the selectivity of these compounds revealed that certain derivatives were more effective in targeting cancer cells while sparing normal fibroblasts. This selectivity is crucial for minimizing side effects during treatment .

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